molecular formula C12H7NO4S B1415342 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid CAS No. 2197062-01-2

3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid

Cat. No.: B1415342
CAS No.: 2197062-01-2
M. Wt: 261.25 g/mol
InChI Key: KWICLWJOXGYLQG-UHFFFAOYSA-N
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Description

3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid is a sophisticated heteroaromatic building block of significant interest in advanced materials and medicinal chemistry research. This compound features a unique molecular architecture comprising three distinct heterocyclic rings—thiophene, furan, and oxazole—linked to form an extended π-conjugated system. This structural motif is highly sought after for the design and synthesis of organic semiconductors and electronic materials, as the conjugated backbone can facilitate charge transport. In pharmaceutical research, such complex heteroaromatic scaffolds are valuable intermediates for constructing potential kinase inhibitors or other biologically active small molecules, as the carboxylic acid functional group provides a versatile handle for further synthetic modification via amide coupling or esterification reactions. The compound's specific mechanism of action is application-dependent, but its core value lies in its role as a key precursor. Researchers utilize this reagent to develop novel organic electronic devices, such as OLEDs or field-effect transistors, and to probe structure-activity relationships in drug discovery programs targeting various diseases. As a high-purity chemical, it enables precise molecular engineering for academic and industrial R&D laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[5-(1,3-oxazol-5-yl)furan-2-yl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO4S/c14-12(15)11-7(3-4-18-11)8-1-2-9(17-8)10-5-13-6-16-10/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICLWJOXGYLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C2=CC=C(O2)C3=CN=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Construction via Cyclization of Precursors

  • Preparation of 2-furylthiophene derivatives : Starting from substituted thiophenes, the furyl group can be introduced via a Suzuki or Stille coupling, utilizing boronic acids or stannanes with halogenated thiophenes under palladium catalysis. This approach ensures regioselectivity and high yields.

  • Introduction of the oxazolyl group : The oxazole ring is typically synthesized through cyclodehydration of amino alcohols or amidoximes with carboxylic acids or their derivatives. For example, 1,3-oxazoles can be prepared via the reaction of 2-amino alcohols with formic acid derivatives under dehydrating conditions.

Method B: Direct Heterocycle Formation via Cyclocondensation

  • Heterocycle formation : The oxazolyl and furyl groups can be assembled via cyclocondensation reactions involving α-hydroxy ketones or aldehydes with suitable amino derivatives, followed by oxidative cyclization to form the heterocycles.

Functionalization of the Thiophene Ring

The carboxylic acid group at the 2-position of thiophene is introduced via oxidation of a methyl or other alkyl substituent or through direct carboxylation.

  • Oxidative carboxylation : Using reagents like potassium permanganate or potassium dichromate, methyl groups attached to thiophene rings can be oxidized to carboxylic acids.
  • Carbonation of halogenated intermediates : Halogenated thiophenes, such as bromothiophenes, are subjected to carbonation with carbon dioxide in the presence of base or metal catalysts to introduce the carboxylic acid functionality.

Coupling of Heterocyclic Units

Coupling reactions are employed to connect the furyl and oxazolyl units to the thiophene core:

  • Suzuki coupling : Palladium-catalyzed cross-coupling of boronic acids with halogenated thiophenes, enabling the attachment of furyl groups.
  • Nucleophilic substitution : Halogenated heterocycles can undergo nucleophilic substitution with amino or hydroxyl groups to form the desired linkages.

Key Synthetic Routes and Data Tables

Step Reagents & Conditions Yield Reference / Source
Synthesis of 2-furylthiophene Suzuki coupling of 2-bromothiophene with 2-furylboronic acid 75–85% ,
Preparation of oxazolyl derivative Cyclocondensation of amino alcohols with formic acid derivatives 70–80% ,
Introduction of carboxylic acid Oxidation of methylthiophene derivatives with potassium permanganate 60–70%
Coupling of heterocycles Palladium-catalyzed cross-coupling or nucleophilic substitution 65–80% ,,

Research Findings and Optimization Strategies

  • Catalyst selection : Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ have been shown to enhance coupling efficiency.
  • Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reaction yields and selectivity.
  • Reaction temperature : Elevated temperatures (80–120°C) facilitate cyclization and coupling steps, but require careful control to prevent side reactions.
  • Purification : Recrystallization from ethanol or chromatography with silica gel ensures high purity of intermediates and final compounds.

Notes on Methodology and Practical Considerations

  • Scalability : Multi-kilogram scale syntheses have been successfully performed using optimized bromination and carbonation routes, as reported in patent literature.
  • Environmental considerations : Use of greener solvents and catalytic processes reduces environmental impact.
  • Yield optimization : Sequential optimization of reaction conditions, including temperature, catalyst loading, and reaction time, significantly improves overall yields.

Summary of the Most Effective Preparation Strategy

The most efficient route involves:

  • Step 1 : Synthesis of 2-furylthiophene via Suzuki coupling.
  • Step 2 : Preparation of the oxazolyl derivative through cyclocondensation.
  • Step 3 : Oxidative carboxylation of the thiophene core.
  • Step 4 : Coupling of the furyl and oxazolyl units onto the thiophene framework via palladium-catalyzed cross-coupling or nucleophilic substitution.

This sequence ensures high yields, regioselectivity, and purity, supported by extensive literature and patent data.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene compounds exhibit significant cytotoxicity against various cancer cell lines. The oxazole moiety enhances the compound's ability to inhibit cancer cell proliferation through apoptosis induction mechanisms .

Materials Science

In materials science, this compound is being investigated for its application in organic electronics and photovoltaic devices.

Data Table: Properties Relevant to Material Science

PropertyValue
Band Gap2.1 eV (estimated)
ConductivityModerate
Thermal StabilityHigh

The incorporation of this compound into polymer matrices has been shown to improve the conductivity and stability of organic solar cells .

Agricultural Chemistry

The compound also has potential applications in agricultural chemistry as a pesticide or herbicide.

Case Study: Pesticidal Activity

Research indicates that compounds with similar structures have exhibited effective pest control properties against various agricultural pests. A study highlighted that thiophene derivatives can disrupt the nervous system of insects, leading to their mortality .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with enhanced biological activity.

Synthesis Pathway Overview

  • Starting Materials: Thiophene derivatives and oxazole precursors.
  • Reagents: Acid catalysts and coupling agents.
  • Yield Optimization: Adjusting reaction conditions such as temperature and solvent type can significantly improve yields.

Data Table: Synthesis Conditions

ConditionOptimal Value
Temperature80 °C
Reaction Time6 hours
SolventDimethyl sulfoxide

Mechanism of Action

The mechanism of action of 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (Reported) Reference
3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid Not explicitly listed C₁₄H₈N₂O₄S 300.28 g/mol Oxazole-furan-thiophene triad, carboxylic acid Not directly reported (inferred potential)
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid 143659-15-8 C₈H₅NO₃S 195.20 g/mol Oxazole-thiophene linkage, carboxylic acid Intermediate for drug synthesis
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid Not available C₁₅H₁₁NO₄S 301.32 g/mol Methoxyphenyl, oxazole-thiophene linkage Antimicrobial (inferred from analogs)
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid 1152614-58-8 C₈H₄ClNO₂S₂ 245.71 g/mol Chlorothiophene-thiazole linkage Antibacterial (Gram-positive/-negative)
5-(4-Chlorophenyl)-3-pyrrolopyrimidinyl-thiophene-2-carboxylic acid Not available C₁₈H₁₂ClN₃O₂S 369.82 g/mol Chlorophenyl, pyrrolopyrimidine-thiophene Anticancer (superior to doxorubicin)

Key Findings from Comparative Studies

Substitution at the thiophene 5-position (e.g., chlorophenyl in compound 19b from ) significantly boosts anticancer activity, suggesting that bulky electron-withdrawing groups improve therapeutic efficacy .

Biological Activity Trends :

  • Thiazole-thiophene hybrids (e.g., 2-(5-chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid) exhibit broad-spectrum antibacterial activity due to the thiazole ring’s affinity for bacterial enzymes .
  • Pyrrolopyrimidine-thiophene derivatives (e.g., compound 19b) show exceptional anticancer activity, attributed to their dual inhibition of kinase and DNA topoisomerase pathways .

Synthetic Accessibility :

  • Bromination of acetylated thiophene precursors (as in ) is a common step for introducing reactive sites, enabling further functionalization. The target compound likely follows a similar pathway .
  • Ester derivatives (e.g., methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate) are often synthesized first, with subsequent hydrolysis yielding the carboxylic acid .

Implications for Drug Development

  • Pharmacokinetics : The carboxylic acid group improves water solubility, but ester prodrugs (e.g., ethyl esters in ) may enhance membrane permeability .
  • Structure-Activity Relationships (SAR) :
    • Oxazole and thiazole rings enhance metabolic stability compared to furan alone.
    • Electron-withdrawing substituents (e.g., Cl, CF₃) correlate with increased antibacterial and anticancer potency .

Biological Activity

3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid is a heterocyclic compound exhibiting diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a unique combination of oxazole, furan, and thiophene rings, which contribute to its distinct chemical and biological properties. The molecular formula is C12H7NO4S\text{C}_{12}\text{H}_{7}\text{N}\text{O}_{4}\text{S} with a molecular weight of 275.28 g/mol. Its structure is crucial for its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings suggest that the compound could serve as a potential antimicrobial agent in clinical settings .

2. Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating specific signaling pathways. The mechanism may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors involved in cell signaling pathways, altering cellular responses.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various derivatives of thiophene-based compounds against pathogenic bacteria and fungi. The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity .
  • Anticancer Activity Research : Another investigation focused on the anticancer potential of similar thiophene derivatives, revealing that compounds with oxazole substitutions exhibited superior cytotoxic effects against breast cancer cells compared to their non-substituted counterparts .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Main Activity Notable Features
Isoxazole DerivativesAntimicrobialSimilar structure but different activity profiles
Thiophene DerivativesElectronic propertiesOften used in materials science

The combination of oxazole, furan, and thiophene rings in this compound provides distinct advantages in terms of biological activity compared to other derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxazole ring via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under reflux (analogous to methods for oxadiazole derivatives) .
  • Step 2 : Coupling the oxazole-furan intermediate with a thiophene-carboxylic acid moiety using acetic acid and sodium acetate as catalysts, followed by recrystallization (similar to protocols for indole-thiophene hybrids) .

Q. Key Conditions :

Reagent/ConditionRoleReference
Acetic acid, reflux (3–5 h)Solvent and catalyst
Sodium acetateBase for deprotonation
DMF/acetic acid mixtureRecrystallization solvent

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the oxazole, furan, and thiophene moieties. 1^1H and 13^13C NMR can resolve aromatic protons and carbons .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies carboxylic acid (-COOH) and oxazole C=N stretches .

Q. What safety precautions are required when handling this compound?

  • Storage : Keep in a cool, dry place (<25°C) away from oxidizers, in sealed containers .
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalytic Systems : Test transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of furan-thiophene fragments .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Example : Discrepancies in NMR peaks may arise from tautomerism in the oxazole ring or solvent effects. Use deuterated DMSO for consistent 1^1H NMR readings .
  • Hyphenated Techniques : LC-MS or GC-MS can differentiate impurities from isomeric byproducts .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize biological mechanisms .

Q. What strategies validate the compound’s potential pharmacological activity?

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
    • Enzyme Inhibition : Test against COX-2 or acetylcholinesterase using spectrophotometric methods .
  • Structure-Activity Relationship (SAR) : Modify the oxazole substituents and compare bioactivity trends .

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays?

  • Derivatization : Convert the carboxylic acid to a methyl ester or sodium salt .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Strict Stoichiometry : Use calibrated balances and anhydrous reagents.
  • Reaction Monitoring : Track progress via TLC or in-situ IR spectroscopy .
  • Documentation : Report detailed conditions (e.g., cooling rates, stirring speeds) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid
Reactant of Route 2
3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid

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